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molecular formula C12H12O2 B030794 1,6-Dimethoxynaphthalene CAS No. 3900-49-0

1,6-Dimethoxynaphthalene

Cat. No. B030794
M. Wt: 188.22 g/mol
InChI Key: RBUFUWIWCCOVOS-UHFFFAOYSA-N
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Patent
US08569516B2

Procedure details

A 0.5 L round bottom flask equipped with magnetic stirring bar and thermometer was charged with 1,6-dimethoxynaphtalene (14.56 g, 77.36 mmol), THF (50 ml) and resultant solution was cooled to −78° C. (acetone/dry ice bath). Solution of butyl lithium (1.6 M in hexane, 53.18 ml, 85.09 mmol) was added through a syringe during 10 min. Mixture was allowed to warm to room temperature and stirred for 20 h. Then reaction mixture was cooled again to −78° C. and solution of hexachloroethane (20.144 g, 85.09 mmol) in THF (50 ml) was added through a syringe during 10 min. Reaction mixture was allowed to warm to room temperature, diluted with 1N HCl (150 ml), EtOAc (200 ml) and transferred into separation funnel. Organic phase was washed with saturated NaCl solution (2×30 ml), dried over MgSO4 and concentrated in vacuum. Residue was purified by vacuum flash chromatography (SiO2, 150 g, 35-65 m, eluent 10% EtOAc in hexane) to give a mixture (˜3:2) of 47 and 46. Pure desired product (47) was obtained by multiple crystallizations from ether (5.0 g, 22.5 mmol, yield=29%) as white solid. 1H NMR (CDCl3): δ 8.38 (s, 1H), 7.49-7.37 (m, 3H), 6.82 (dd, J=7.2, 1.0 Hz; 1H), 4.11 (s, 3H), 4.08 (s, 3H).
Quantity
14.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53.18 mL
Type
reactant
Reaction Step Three
Quantity
20.144 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.CC(C)=O.C(=O)=O.C([Li])CCC.[Cl:27]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1.Cl.CCOC(C)=O>[Cl:27][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[CH:5][CH:4]=[C:3]2[O:2][CH3:1])=[CH:8][C:9]=1[O:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
14.56 g
Type
reactant
Smiles
COC1=CC=CC2=CC(=CC=C12)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Three
Name
Quantity
53.18 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
20.144 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 0.5 L round bottom flask equipped with magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled again to −78° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
transferred into separation funnel
WASH
Type
WASH
Details
Organic phase was washed with saturated NaCl solution (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
Residue was purified by vacuum flash chromatography (SiO2, 150 g, 35-65 m, eluent 10% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=C2C=CC=C(C2=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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